Product packaging for 4-Methoxy-2-methylquinolin-6-amine(Cat. No.:CAS No. 84264-27-7)

4-Methoxy-2-methylquinolin-6-amine

Cat. No.: B2735567
CAS No.: 84264-27-7
M. Wt: 188.23
InChI Key: HJGREUUTQZOVTH-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Derivatives in Modern Chemical Science

Quinoline derivatives are recognized as a significant class of nitrogen-containing heterocyclic compounds, holding a prominent position in both natural products and synthetic chemical libraries. ijpsjournal.comresearchgate.net Their importance is underscored by the wide spectrum of biological activities they exhibit, which has translated into numerous therapeutic applications. wisdomlib.orgrsc.orgorientjchem.org The structural framework of quinoline serves as a versatile scaffold for the design and synthesis of novel bioactive molecules. orientjchem.org

The diverse pharmacological activities attributed to quinoline derivatives are extensive and well-documented. rsc.org These include, but are not limited to, anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties. rsc.orgorientjchem.orgresearchgate.net For instance, the quinoline core is a key structural feature in established antimalarial drugs like quinine (B1679958) and chloroquine (B1663885). wisdomlib.orgrsc.org In the realm of oncology, numerous quinoline-based compounds have been investigated for their potential to inhibit tumor growth and proliferation. rsc.orgorientjchem.org

Beyond medicinal chemistry, quinoline derivatives have found utility in other scientific domains. They are employed as ligands in coordination chemistry, as sensors for detecting various analytes, and as luminescent materials. researchgate.net The development of efficient and sustainable synthetic methodologies, including multicomponent reactions, has further expanded the accessibility and diversity of quinoline-based compounds for research. rsc.org This ongoing innovation promises to unlock new applications and deepen our understanding of this important heterocyclic system. rsc.org

Overview of 4-Methoxy-2-methylquinolin-6-amine and Related Structural Motifs in Academic Inquiry

Within the broad family of quinoline derivatives, this compound is a specific compound that has garnered attention in academic research. Its structure features a quinoline core substituted with a methoxy (B1213986) group at the 4-position, a methyl group at the 2-position, and an amine group at the 6-position. This particular arrangement of functional groups imparts distinct chemical properties that are of interest for further chemical synthesis and investigation.

The synthesis of related structures, such as 4-chloro-6-methoxy-2-methylquinoline (B1597386), is a key step in accessing a variety of quinoline derivatives. atlantis-press.comresearchgate.net This intermediate can be prepared from readily available starting materials like 4-methoxyaniline. atlantis-press.comresearchgate.net The chloro group at the 4-position serves as a versatile handle for introducing various nucleophiles, including amines, to generate compounds like 4-amino-6-methoxy-2-methylquinoline. chemicalbook.com

Derivatives of 4-amino-2-methylquinoline have been explored for their potential biological activities. For example, analogues with different substituents on the quinoline ring have been synthesized and evaluated in various research contexts. rsc.org The structural motif of a substituted 2-methylquinoline (B7769805) is a recurring theme in the design of novel compounds with specific functional properties. rsc.orgresearchgate.net The presence of the methoxy and amine groups on the benzene (B151609) portion of the quinoline ring in this compound influences its electronic properties and potential interactions with biological targets, making it and related structures subjects of continued academic inquiry.

Data on this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C11H12N2O
CAS Number 84264-27-7
PubChem CID 15133391

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O B2735567 4-Methoxy-2-methylquinolin-6-amine CAS No. 84264-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-methylquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-5-11(14-2)9-6-8(12)3-4-10(9)13-7/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGREUUTQZOVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for 4 Methoxy 2 Methylquinolin 6 Amine and Its Analogs

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The construction of the quinoline core is a well-established field, with several classical name reactions providing the foundation for many synthetic routes. Modern adaptations and new methodologies continue to enhance the efficiency and versatility of these approaches.

Gould-Jacobs, Knorr, and Doebner-von Miller Type Reactions for 4-Methoxy-2-methylquinolin-6-amine Precursors

Classical quinoline syntheses, such as the Gould-Jacobs, Knorr, and Doebner-von Miller reactions, remain highly relevant for the preparation of precursors to this compound. rsc.orgresearchgate.net These reactions typically involve the condensation of anilines with various carbonyl compounds.

The Gould-Jacobs reaction provides a versatile route to 4-hydroxyquinoline (B1666331) derivatives, which are key intermediates. wikipedia.orgmdpi.com The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.orgjasco.ro For the synthesis of precursors to this compound, a suitably substituted aniline, such as 4-methoxyaniline, can be reacted with ethyl acetoacetate (B1235776) to form a β-aminoacrylate, which can then be cyclized. pharmaguideline.comatlantis-press.com Subsequent saponification and decarboxylation can yield the corresponding 4-hydroxyquinoline. wikipedia.org Microwave-assisted Gould-Jacobs reactions have been shown to dramatically shorten reaction times and improve yields. jasco.ro

The Knorr quinoline synthesis involves the reaction of anilines with β-ketoesters. pharmaguideline.com At lower temperatures, this reaction yields a β-amino acrylate, which upon cyclization gives a 4-quinolone. pharmaguideline.com At higher temperatures, the reaction can favor the formation of 2-quinolones. pharmaguideline.com This method is instrumental in producing the quinolone core that can be further modified.

The Doebner-von Miller reaction is a valuable method for synthesizing quinoline derivatives from anilines and α,β-unsaturated carbonyl compounds. rsc.orgukzn.ac.zaiipseries.org This reaction can be catalyzed by strong acids like hydrochloric acid or solid acid catalysts such as silver(I)-exchanged Montmorillonite K10, which offers a more environmentally friendly approach. ukzn.ac.za The reaction of an aniline with crotonaldehyde, for instance, can lead to the formation of a 2-methylquinoline (B7769805) scaffold. rsc.org However, a significant challenge with the Skraup and Doebner-von Miller syntheses can be the exothermic nature of the reaction and the harsh acidic conditions, which can make product isolation difficult. rsc.org

Table 1: Comparison of Classical Quinoline Syntheses for Precursor Generation
Reaction NameReactantsKey Intermediate/ProductConditionsRelevance to Target Compound
Gould-Jacobs Aniline, Alkoxymethylenemalonic ester4-Hydroxyquinoline derivativeThermal or microwave heatingSynthesis of 4-hydroxy precursors from substituted anilines. wikipedia.orgjasco.ro
Knorr Aniline, β-ketoester4-Quinolone or 2-quinoloneTemperature-dependentFormation of the quinolone core. pharmaguideline.com
Doebner-von Miller Aniline, α,β-Unsaturated carbonylSubstituted quinolineAcid catalysis (e.g., HCl, solid acids)Introduction of the 2-methyl group. ukzn.ac.zaiipseries.org

Cyclization Reactions in the Formation of this compound and its Derivatives

Cyclization is a critical step in the synthesis of the quinoline ring system. Various strategies have been developed to effect this transformation, often as the final step in a multi-step sequence.

One common strategy involves the intramolecular cyclization of pre-formed precursors. For instance, an o-acylaminoacetophenone can be transformed into hydroxyquinolines through a base-mediated cyclization, a reaction known as the Camps cyclization. wikipedia.org The synthesis of 6-methoxy-2-methylquinolin-4(1H)-one, a direct precursor, can be achieved by heating ethyl 3-[(4-methoxyphenyl)imino]butanoate in a high-boiling solvent like diphenyl ether. rsc.org

Modern approaches often utilize transition-metal catalysis to facilitate cyclization. Palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones or nitriles also offer an efficient one-pot synthesis of quinolines. organic-chemistry.org Electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br2) can produce 3-halo-substituted quinolines. nih.gov

Furthermore, iodine-mediated desulfurative cyclization presents another innovative approach. This involves the reaction of o-sulfhydryl-anilines with ynones, which proceeds through a 7-membered ring intermediate that then contracts to form the quinoline ring. rsc.org

Table 2: Overview of Cyclization Strategies for Quinoline Synthesis
Cyclization TypeKey Reactants/PrecursorsCatalyst/ReagentProduct Type
Camps Cyclization o-AcylaminoacetophenoneBase (e.g., hydroxide)Hydroxyquinolines wikipedia.org
Thermal Cyclization Ethyl 3-[(4-methoxyphenyl)imino]butanoateHigh temperature6-Methoxy-2-methylquinolin-4(1H)-one rsc.org
Palladium-Catalyzed Annulation o-Iodoaniline, Propargyl alcoholPalladium catalyst2,4-Disubstituted quinolines organic-chemistry.org
Cobalt-Catalyzed Dehydrogenative Cyclization 2-Aminoaryl alcohol, Ketone/NitrileCobalt catalystSubstituted quinolines organic-chemistry.org
Electrophilic Cyclization N-(2-Alkynyl)anilineICl, Br23-Haloquinolines nih.gov
Iodine-Mediated Desulfurative Cyclization o-Sulfhydryl-aniline, YnoneIodineSubstituted quinolines rsc.org

Functionalization and Derivatization Strategies for this compound

Once the core quinoline structure is in place, further functionalization and derivatization are often necessary to achieve the desired biological activity. These modifications can be made to the amino group or directly on the quinoline ring.

Amidation and Acylation Reactions (e.g., N-(4-Methoxy-2-methylquinolin-6-yl)acetamide synthesis)

The amino group at the C-6 position of this compound is a prime site for functionalization through amidation and acylation reactions. These reactions can introduce a variety of substituents that can modulate the compound's properties.

The synthesis of N-(4-Methoxy-2-methylquinolin-6-yl)acetamide is a key example of an acylation reaction. This compound can be prepared by the acetylation of this compound. molbase.com One reported industrial method involves the reaction of 6-amino-4-methoxyquinaldine with acetic anhydride (B1165640) in an aqueous solution of sodium hydroxide, achieving a crude product yield of 88 mol%. google.com The acylation of 6-aminoquinolines is a common strategy to produce derivatives with potential biological activities. nih.govresearchgate.net

Various coupling reagents can be employed for amidation reactions. For instance, N,N-bis[2-oxo-3-oxazolidinyl]phosphorodiamidic chloride (BOP-Cl) has been used to couple N-Boc protected amino acids to 6-aminoquinoline (B144246) derivatives. clockss.org This allows for the introduction of amino acid side chains, which can influence the compound's interaction with biological targets. clockss.org

Alkylation and Arylation Modifications on the Quinoline Framework

Modification of the quinoline ring itself through alkylation and arylation reactions provides another avenue for creating diverse analogs. These reactions typically require catalytic activation of C-H bonds.

Alkylation of the quinoline ring can be achieved through various methods. For instance, gamma-irradiation of quinoline derivatives in alcohols can lead to alkylation at the 2- or 4-position of the pyridine (B92270) ring. iaea.org Rhodium(I)-catalyzed ortho-alkylation of quinolines with olefins has also been reported, with substitution ortho to the ring nitrogen being a requirement for efficient reaction. nih.gov More recently, cobalt(III)-catalyzed site-selective C8-alkylation of quinolines using cyclopropyl (B3062369) alcohols as the alkylating agents has been developed. acs.org

Arylation of the quinoline ring is a powerful tool for constructing biaryl structures. Palladium-catalyzed Suzuki-Miyaura type coupling reactions are commonly used for the C-2 arylation of haloquinolines with arylboronic acids. rhhz.net Direct C-H arylation methods are also gaining prominence. For example, a rhodium(I)-catalyzed direct arylation of quinolines with aryl bromides has been developed. escholarship.org Silver-catalyzed intermolecular decarboxylative arylation of quinolines using aromatic carboxylic acids as the arylating reagents under microwave irradiation is another efficient method. rsc.org Rhodium(NHC) catalyzed systems have been shown to selectively arylate quinoline derivatives at the 8-position. nih.gov

Table 3: Functionalization of the Quinoline Framework
Reaction TypePosition(s)ReagentsCatalystNotes
Alkylation C2, C4, C8Alcohols, Olefins, Cyclopropyl alcoholsγ-irradiation, Rh(I), Co(III)Method determines regioselectivity. iaea.orgnih.govacs.org
Arylation C2, C8Haloquinolines, Arylboronic acids, Aryl bromides, Aromatic carboxylic acidsPd, Rh(I), Ag, Rh(NHC)Direct C-H arylation methods are increasingly common. rhhz.netescholarship.orgrsc.orgnih.gov

Introduction of Heteroatoms and Functional Groups

The introduction of heteroatoms and other functional groups onto the quinoline scaffold can significantly alter its electronic properties and biological activity. taylorandfrancis.com

The introduction of a halogen atom, for example, can be achieved through electrophilic cyclization of N-(2-alkynyl)anilines, yielding 3-haloquinolines. nih.gov Halogen-containing quinolines are of particular interest as the halogen can serve as a handle for further synthetic transformations. nih.gov

Nitration is another common functionalization reaction. For instance, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline can be synthesized from 4-methoxyaniline in a three-step process involving cyclization, nitration, and chlorination. atlantis-press.com

The introduction of heteroatoms can also be achieved through metal-catalyzed C-H functionalization. For example, rhodium and iridium catalytic systems have been developed for the direct iodination and amidation of quinoline N-oxides at the 8-position, respectively. acs.org The introduction of a fluorine atom at the 6-position of the quinoline ring has been shown to enhance antibacterial activity in some derivatives. orientjchem.org

Green Chemistry Principles in this compound Synthesis

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. tandfonline.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard, frequently enabling solvent-free reactions or the use of benign solvents like water or ethanol (B145695). tandfonline.comejbps.com

Microwave irradiation accelerates chemical reactions by directly heating the reactant molecules through dipole rotation and ionic conduction, leading to significantly shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating methods. tandfonline.comnih.gov For instance, catalyst-free, multi-component reactions in ethanol or aqueous media under microwave irradiation have been developed for quinoline derivatives, achieving excellent yields in minutes rather than hours. tandfonline.comrsc.org Cravotto and coworkers developed a solvent-free, microwave-assisted Friedländer synthesis of polysubstituted quinolines using a recyclable catalyst, obtaining yields ranging from 22-93% in 30-210 minutes. tandfonline.com Similarly, a one-pot reaction for synthesizing 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives using a nanocatalyst under solvent-free conditions at 90°C yielded products in just 15-60 minutes. nih.gov

Catalysis is a fundamental pillar of green chemistry, aiming to replace stoichiometric reagents with catalytic amounts of substances that can be recycled and reused. ijpsjournal.com The synthesis of quinolines has seen a marked shift from hazardous and expensive noble metal catalysts (e.g., Palladium, Ruthenium) to catalysts based on earth-abundant, less toxic, and more economical metals like iron, chromium, and manganese. bohrium.comrsc.org

Recent developments include:

Iron(III) Chloride (FeCl₃·6H₂O): This inexpensive, non-toxic, and readily available catalyst has been used for the efficient one-pot synthesis of quinoline derivatives in water, offering advantages like mild conditions and easy workup. tandfonline.com

Earth-Abundant Metal Catalysts: Chromium-catalyzed acceptorless dehydrogenative coupling, using commercially available CrCl₂ with a bipyridine ligand, provides quinolines with water and hydrogen gas as the only by-products. rsc.org Similarly, an air-stable Mn(II)-catalyst has been developed for the sustainable synthesis of quinolines in water. acs.org

Solid Acid Catalysts: Reusable solid catalysts like Nafion NR50 have been successfully employed in microwave-assisted Friedländer synthesis, promoting eco-friendly production with high yields and simple catalyst recovery. organic-chemistry.org

Electrochemical Synthesis: An electrosynthetic strategy for the Friedländer reaction uses electric current to replace chemical reductants. This reagent-free method operates under mild conditions with recyclable nickel foam electrodes, avoiding toxic reagents and waste. rsc.orgrsc.org

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting atoms from the starting materials into the desired product. ijpsjournal.com High atom economy is a key goal of green chemistry, as it directly correlates with waste reduction. Traditional multi-step syntheses often have low atom economy due to the use of protecting groups and stoichiometric reagents that are not incorporated into the final product.

Modern strategies like one-pot, multi-component reactions (MCRs) and tandem reactions significantly improve atom economy by combining several synthetic steps without isolating intermediates. The Friedländer annulation, a classical method for quinoline synthesis, is being adapted to greener protocols to enhance its efficiency and sustainability. rsc.orgresearchgate.netacs.org For example, an electrochemically assisted Friedländer reaction achieves an atom economy of 74–81% and eliminates the need for hazardous reducing agents like SnCl₂. rsc.org

Waste minimization strategies focus on identifying and eliminating the sources of waste, which can include impurities in raw materials, by-products from the reaction, and inefficient separation processes. acs.orgacs.org The use of highly selective catalysts, optimizing reaction conditions to prevent side reactions, and employing efficient purification techniques are all crucial steps. acs.org For instance, the use of water as a solvent not only reduces toxicity but also simplifies product isolation through simple filtration, as demonstrated in a microwave-assisted synthesis of quinoline-2-thiones which achieved a remarkable E-factor (Environmental factor) of 0.45. rsc.org

Scale-Up Considerations and Process Optimization in this compound Production

Translating a laboratory-scale synthesis to an industrial-scale process presents numerous challenges. researchgate.net Issues that may be manageable in the lab, such as poor yields, stringent reaction conditions, by-product formation, and complex purification steps, can render a process economically unviable on a large scale. researchgate.netresearchgate.net For the production of this compound, careful process optimization is essential.

Key considerations for scale-up include:

Reagent Cost and Availability: The use of inexpensive and readily available starting materials and catalysts, such as iron powder and hydrochloric acid in one-pot Friedländer syntheses, is critical for economic feasibility. organic-chemistry.org

Reaction Conditions: Harsh conditions, such as high temperatures and pressures, require specialized and costly industrial equipment. Optimizing processes to run under milder conditions is a priority. researchgate.net Microwave-assisted synthesis, while efficient, requires specialized equipment that can be a limiting factor for large-scale production, though gram-scale syntheses have been demonstrated. rsc.orgacs.org

Process Control and Safety: The exothermic nature of some reactions and the use of potentially hazardous reagents require robust process control systems to ensure safety at an industrial scale.

Purification: The development of efficient and scalable purification methods is crucial. Crystallization is often preferred over chromatography for large-scale production due to lower cost and solvent consumption. A patented method for producing a related compound, N-(4-methoxy-2-methylquinolin-6-yl)acetamide, highlights the importance of solvent selection (e.g., using dimethylformamide) to improve yield and facilitate easier stirring and shorter reaction times, followed by recrystallization to achieve high purity. google.com

Quality by Design (QbD): This systematic approach to development involves defining quality targets and designing manufacturing processes to consistently meet those targets. For quinoline synthesis, QbD can be used to optimize reaction parameters, such as temperature and reaction time, to maximize yield and purity, as demonstrated in the synthesis of a 6-Methoxy-8-nitroquinoline intermediate. ejbps.com

Several studies have demonstrated the scalability of modern quinoline syntheses to the gram- or even hundred-gram-scale, indicating the industrial relevance of these new protocols. rsc.orgacs.orgorganic-chemistry.orgresearchgate.net For example, a practical one-pot Friedländer synthesis was successfully scaled to produce 10 grams of 2-phenylquinoline-7-carboxylic acid. organic-chemistry.org

Iii. Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 2 Methylquinolin 6 Amine

Electrophilic and Nucleophilic Substitution Patterns

The quinoline (B57606) ring system is a bicyclic heteroaromatic compound that exhibits a reactivity profile reflecting its constituent benzene (B151609) and pyridine (B92270) rings. Generally, the electron-rich benzene part is susceptible to electrophilic substitution, whereas the electron-deficient pyridine ring is prone to nucleophilic attack. The substituents on 4-Methoxy-2-methylquinolin-6-amine modify this inherent reactivity.

Electrophilic Substitution: The presence of the powerful electron-donating amino group at C-6 and the methoxy (B1213986) group at C-4 strongly activates the carbocyclic ring towards electrophilic aromatic substitution. These groups direct incoming electrophiles primarily to the ortho and para positions. Consequently, electrophilic attack is expected to occur preferentially at the C-5 and C-7 positions. For instance, the nitration of the related 6-methoxy-2-methylquinolin-4-ol (B94542) intermediate occurs at the C-3 position, a reaction driven by the directing effects of the existing substituents and the reaction conditions. atlantis-press.com In quinoline N-oxides, an electron-donating methoxy group at the C-6 position has been noted to reduce the reactivity of the C2-H bond towards amination, illustrating the influence of substituents on C-H activation pathways. mdpi.com

Nucleophilic Substitution: The pyridine ring of the quinoline system is inherently electron-deficient and thus a target for nucleophiles, particularly at the C-2 and C-4 positions. This reactivity is exploited in the synthesis of this compound and its analogs. A common synthetic route involves the creation of a 4-chloro derivative, such as 4-chloro-6-methoxy-2-methylquinoline (B1597386). rsc.org The chlorine atom at the C-4 position is an excellent leaving group, readily displaced by nucleophiles. The synthesis of 4-amino-6-methoxy-2-methylquinoline, for example, proceeds via the reaction of 4-chloro-6-methoxy-2-methylquinoline with ammonia, in a classic nucleophilic aromatic substitution reaction. chemicalbook.com This reactivity allows for the introduction of a wide variety of functional groups at the C-4 position. rsc.org

Reaction TypePosition(s) of AttackInfluencing FactorsExample Reaction
Electrophilic Substitution C-5, C-7Strong activation by -NH₂ and -OCH₃ groups.Nitration of the quinoline ring. atlantis-press.com
Nucleophilic Substitution C-4Activation by the ring nitrogen; presence of a good leaving group (e.g., -Cl).Amination of 4-chloro-6-methoxy-2-methylquinoline. chemicalbook.com

Reaction Pathways and Intermediate Species

The synthesis of this compound illustrates key aspects of its chemical reactivity and involves several important intermediate species. A prevalent synthetic strategy begins with 4-methoxyaniline, which undergoes a cyclization reaction, often a Conrad-Limpach or Doebner-von Miller type synthesis, with a β-ketoester like ethyl acetoacetate (B1235776). atlantis-press.comrsc.orgrsc.org

This initial condensation and cyclization pathway leads to the formation of a crucial intermediate, 6-methoxy-2-methylquinolin-4(1H)-one . rsc.orgresearchgate.net This compound exists predominantly in its keto form due to tautomerism, a topic explored in the next section.

The subsequent step involves the conversion of the 4-oxo group into a better leaving group to facilitate nucleophilic substitution. This is typically achieved through chlorination, using reagents like phosphorus oxychloride (POCl₃), to yield 4-chloro-6-methoxy-2-methylquinoline . atlantis-press.comrsc.org

This chlorinated intermediate is a versatile precursor. The final step in synthesizing the target compound's family involves a nucleophilic aromatic substitution at the C-4 position. For instance, reacting 4-chloro-6-methoxy-2-methylquinoline with various substituted amines yields a range of N-arylquinolin-4-amine derivatives. rsc.org To obtain the title compound itself, the precursor 6-acetamido-4-hydroxyquinaldine can be methylated to N-(4-methoxy-2-methylquinolin-6-yl)acetamide, followed by hydrolysis of the acetamido group to the 6-amino group. google.com

Key Intermediates in Synthesis:

Ethyl 3-[(4-methoxyphenyl)imino]butanoate: Formed from the condensation of 4-methoxyaniline and ethyl acetoacetate. rsc.org

6-Methoxy-2-methylquinolin-4(1H)-one: The cyclized keto-tautomer. rsc.org

4-Chloro-6-methoxy-2-methylquinoline: The key intermediate for nucleophilic substitution at the C-4 position. atlantis-press.comrsc.org

N-(4-methoxy-2-methylquinolin-6-yl)acetamide: A direct precursor to the title compound via hydrolysis. google.com

Iv. Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular structure.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 6-methoxy-2-methylquinolin-4-ol (B94542), distinct signals corresponding to the different types of protons are observed. The hydroxyl proton appears as a broad singlet at δ 11.53 ppm, while the aromatic protons resonate in the region of δ 7.45–7.24 ppm. The methyl group at the 2-position gives rise to a singlet at δ 2.32 ppm, and the methoxy (B1213986) protons are observed at δ 3.81 ppm. For 4-Methoxy-2-methylquinolin-6-amine, analogous signals would be expected, with the chemical shift of the amine protons and any adjacent aromatic protons being characteristically different.

Interactive Data Table: Predicted NMR Data for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0100 - 150
NH₂3.0 - 5.0-
OCH₃~3.9~55
CH₃~2.5~20
Quaternary C-110 - 160

Note: The table above presents predicted chemical shift ranges. Actual values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula of a compound. For a related compound, N-(3,4-Dichlorophenyl)-6-methoxy-2-methylquinolin-4-amine, the calculated m/z for the protonated molecule [M+H]⁺ was 236.1128, and the found value was 236.1281, confirming its molecular formula. rsc.org Similarly, for this compound (C₁₁H₁₂N₂O), the expected monoisotopic mass is approximately 188.0950 g/mol . The observation of a molecular ion peak corresponding to this mass in the mass spectrum would provide strong evidence for the compound's identity.

Fragmentation Analysis: In the mass spectrometer, molecules can be fragmented into smaller, charged species. The pattern of these fragments is characteristic of the molecule's structure. For quinoline (B57606) derivatives, fragmentation often involves cleavage of the side chains or the quinoline ring itself. Analysis of these fragmentation patterns can help to confirm the positions of the substituents on the quinoline core.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Ion Type Predicted m/z
[M+H]⁺189.1028
[M+Na]⁺211.0847
[M+K]⁺227.0587

Note: These are predicted m/z values for common adducts.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used to assess the purity of chemical compounds.

Purity Assessment: By passing a solution of the compound through a column packed with a stationary phase, HPLC can separate the target compound from any impurities. The retention time (tR), the time it takes for the compound to pass through the column, is a characteristic property under specific conditions. For instance, a derivative, N-(3,4-Dichlorophenyl)-6-methoxy-2-methylquinolin-4-amine, showed a purity of 98.9% with a retention time of 21.92 minutes under the applied HPLC conditions. rsc.org A sharp, single peak in the chromatogram for this compound would indicate a high degree of purity. The presence of other peaks would signify impurities, which can then be quantified.

Mixture Analysis: HPLC is also invaluable for analyzing reaction mixtures to monitor the progress of a synthesis and to identify the components present. Different compounds in the mixture will have different retention times, allowing for their separation and identification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

To perform X-ray crystallography, a single crystal of the compound of sufficient size and quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision, providing an unambiguous structural assignment of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups, C=N and C=C stretching vibrations of the quinoline ring (around 1500-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹). iosrjournals.org The presence and position of these bands provide strong evidence for the presence of these functional groups within the molecule.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=N / C=C Stretch (Quinoline)1500 - 1600
C-O Stretch (Methoxy)1000 - 1300

Elemental Chemical Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to determine the empirical formula of the compound.

For this compound (C₁₁H₁₂N₂O), the theoretical elemental composition can be calculated. Experimental results from elemental analysis that closely match these theoretical values provide strong support for the proposed molecular formula. For example, in the synthesis of a related quinoline derivative, the calculated and found elemental analysis values were in close agreement, confirming the composition of the synthesized compound. iosrjournals.org

V. Computational and Theoretical Studies on 4 Methoxy 2 Methylquinolin 6 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. ukm.edu.my This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target and for elucidating the molecular basis of a ligand's activity.

While specific molecular docking studies for 4-Methoxy-2-methylquinolin-6-amine were not found in the reviewed literature, research on structurally similar 6-aminoquinoline (B144246) derivatives highlights the potential of this class of compounds. For instance, docking studies on novel quinoline-amidrazone hybrids incorporating a 6-aminoquinoline moiety have been performed against the c-Abl kinase binding site to explore their anticancer mechanisms. pensoft.net Similarly, 4-aminoquinoline (B48711) derivatives have been docked against the Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) enzyme to evaluate their antimalarial potential. ukm.edu.my These studies demonstrate that the quinoline (B57606) core can effectively interact with the binding sites of various biological targets, often through hydrogen bonding and hydrophobic interactions. The specific interactions of this compound would be influenced by its unique substitution pattern, including the hydrogen bond donating and accepting capabilities of the 6-amino group and the 4-methoxy group.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. dibru.ac.in These models are built by finding a correlation between calculated molecular descriptors (e.g., electronic, hydrophobic, steric properties) and the experimentally determined activity of a series of compounds.

Specific QSAR models for this compound have not been detailed in the available literature. However, QSAR studies on other series of quinoline derivatives have proven successful in predicting their biological activities and guiding the design of more potent analogs. For example, QSAR analyses have been conducted on 7-chloro-4-aminoquinoline derivatives to understand the structural requirements for their antimalarial activity. asianpubs.org These studies often reveal the importance of specific physicochemical properties, such as lipophilicity and molecular shape, in determining the compound's efficacy. A QSAR study on a series of quinolone- and 1,8-naphthyridone-3-carboxylic acids with a 6-amino group demonstrated that while a C-6 fluorine is generally preferred for antibacterial activity, potent compounds can still be obtained with a C-6 amino substituent. nih.gov This suggests that a QSAR model for derivatives of this compound could be a valuable tool for optimizing its biological activity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Complex Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. uni-muenchen.de In drug discovery, MD simulations are used to analyze the conformational flexibility of a ligand, to assess the stability of a ligand-protein complex predicted by molecular docking, and to understand the role of solvent molecules in the binding process.

Although no specific MD simulation studies have been published for this compound, the technique has been applied to other quinoline derivatives. For example, MD simulations of macrocyclic structures composed of 6-aminoquinoline-2-carboxylic acid units have been used to study their conformational changes. uni-muenchen.de Such simulations provide detailed insights into the dynamic behavior of the molecule and its interactions with its environment, which are crucial for understanding its mechanism of action at a molecular level. For this compound, MD simulations could be employed to study its conformational preferences in solution and to evaluate the stability of its binding pose within a target protein's active site.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely used to calculate various molecular properties, including optimized geometry, electronic energies, and reactivity descriptors.

While DFT calculations specifically for this compound are not available in the surveyed literature, studies on the parent compound, 6-aminoquinoline (6AQ), provide valuable insights. researchgate.netnih.govdeepdyve.com A computational study using DFT and Time-Dependent DFT (TD-DFT) explored the geometrical parameters, molecular orbitals, and electronic properties of 6AQ. researchgate.netnih.govdeepdyve.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were found to be localized over the entire molecule, and the energy gap between them is a critical parameter for determining the molecule's reactivity. researchgate.net The addition of a methoxy (B1213986) group at the 4-position and a methyl group at the 2-position in this compound would be expected to modulate these electronic properties through their electron-donating effects, likely influencing the molecule's reactivity and interaction with biological targets.

Below is a table of selected calculated electronic properties for the related compound, 6-aminoquinoline, which can serve as a reference for understanding the electronic nature of the 6-aminoquinoline core.

Table 1: Calculated Electronic Properties of 6-aminoquinoline (6AQ) using DFT/B3LYP/6-311G(d,p)

Property Value
HOMO Energy -5.58 eV
LUMO Energy -0.83 eV
Energy Gap (LUMO-HOMO) 4.75 eV
Dipole Moment 3.12 D

Data sourced from a computational study on 6-aminoquinoline and is intended to be representative of the core structure. researchgate.net

Vi. Investigations into the Biological Activity of 4 Methoxy 2 Methylquinolin 6 Amine and Its Derivatives in Vitro and in Silico Studies

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological potency of a lead compound. For quinoline (B57606) derivatives, these studies have been crucial in identifying the structural features necessary for their diverse pharmacological activities. orientjchem.org The synthetic versatility of the quinoline ring allows for the creation of a wide array of structurally diverse derivatives, which aids in extensive SAR studies. arabjchem.orgnih.gov

Key findings from SAR studies on quinoline derivatives reveal that:

Substituents on the Quinoline Ring: The type and position of substituents on the quinoline ring significantly influence biological activity. orientjchem.orgresearchgate.net For instance, in quinoline-based antimalarial drugs, a basic nitrogen atom within the quinoline ring is often crucial for activity. orientjchem.org The introduction of a halogen, such as fluorine at the C-6 position, can enhance antibacterial activity. orientjchem.org

Side Chains: Modifications to the side chains attached to the quinoline nucleus can dramatically alter potency. For example, in the context of antimalarial 4-aminoquinolines, altering the length of the alkylamine side chain can lead to compounds that remain effective against drug-resistant strains of Plasmodium falciparum. ucsf.edu

Hybrid Molecules: Creating hybrid molecules by combining the quinoline scaffold with other pharmacophores is a common strategy to enhance biological activity. ekb.egmdpi.com For example, quinoline-pyrimidine hybrids have shown promising antimalarial activity. mdpi.com

Stereochemistry: The stereochemistry of substituents can also play a role in biological activity. Studies on some quinoline derivatives have shown that different enantiomers can exhibit varying levels of potency. acs.org

These SAR studies provide a rational basis for the design of new quinoline derivatives with improved efficacy and selectivity for various biological targets. nih.govresearchgate.netmdpi.com

Antimicrobial and Antifungal Activity Evaluations (In Vitro)

Quinoline derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. researchgate.netapjhs.com In vitro evaluations are typically conducted to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

A study on new quinoline derivatives showed that some compounds exhibited good antifungal activity. apjhs.com Another study involving a series of newly synthesized quinoline derivatives reported excellent MIC values (ranging from 3.12 to 50 µg/mL) against bacterial strains such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.comnih.gov In this particular study, compounds with specific substitutions demonstrated antibacterial activity that was two- to four-fold greater than some reference drugs like chloramphenicol (B1208) and ciprofloxacin (B1669076) against E. coli and S. aureus. tandfonline.com Furthermore, antifungal screening against strains like Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans revealed that all tested compounds were potentially active. nih.gov

The mechanism of antimicrobial action for quinoline derivatives can vary, with some targeting bacterial DNA gyrase and topoisomerase IV. mdpi.comresearchgate.net The structural flexibility of the quinoline nucleus allows for modifications that can target different microbial processes. mdpi.com

Compound TypeMicroorganismActivity Metric (MIC)Reference
Substituted Quinoline DerivativesBacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli3.12 - 50 µg/mL tandfonline.comnih.gov
Substituted Quinoline DerivativesAspergillus flavus, Aspergillus niger, Fusarium oxysporum, Candida albicansPotentially Active nih.gov
Quinoline-based hydroxyphenylamino and carboxyphenylamino derivativesE. coliInhibitory effects on growth researchgate.net

Antimalarial Activity Screening (In Vitro)

The quinoline core is a cornerstone in the development of antimalarial drugs, with chloroquine (B1663885) being a classic example. ucsf.edu Research continues to explore new quinoline derivatives to combat drug-resistant strains of Plasmodium. ucsf.eduraco.cat

In vitro screening against P. falciparum is a standard method to assess the antimalarial potential of new compounds. A study on 4-aminoquinoline (B48711) hydrazone analogues revealed IC50 values ranging from 0.026 to 0.219 μM against the multidrug-resistant K1 strain of P. falciparum after a 72-hour cycle. mdpi.com The lead compound, 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline, maintained similar activity against both multidrug-resistant (Dd2) and sensitive (3D7) parasite strains, suggesting no cross-resistance. mdpi.com

Another study on a series of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives identified a compound with a 4-Cl substituent on both aryl rings as having considerable antimalarial potency in vitro. nih.gov Furthermore, a series of 4-methylaminoquinoline compounds showed potent in vitro antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum, with some compounds exhibiting IC50 values below 0.5 μM. acs.org

The mechanism of action for many antimalarial quinolines is believed to involve interference with the parasite's detoxification of heme in its food vacuole. up.ac.za

Compound SeriesP. falciparum StrainActivity (IC50)Reference
4-Aminoquinoline hydrazone analoguesK1 (multidrug-resistant)0.026 - 0.219 µM (72h) mdpi.com
Quinoline-pyrazolopyridine hybrids3D7 (chloroquine-sensitive)EC50 1.921 - 2.916 µg/ml for active compounds nih.gov
4-Methylaminoquinolines3D7 (sensitive), K1 (resistant)<0.5 µM for several compounds acs.org
4(1H)-Quinolone-3-diarylethersD6, Dd2, Tm90-C2BLow nanomolar EC50 values nih.gov

Anticancer and Antiproliferative Activity against Cell Lines (In Vitro)

Quinoline derivatives have emerged as a promising class of compounds for anticancer drug development, demonstrating activity against a variety of cancer cell lines, including those of the breast, colon, and lung. arabjchem.orgbohrium.com Their mechanisms of action are diverse and include inducing apoptosis, inhibiting cell migration, and arresting the cell cycle. arabjchem.orgbohrium.com

Numerous studies have synthesized and evaluated quinoline derivatives for their ability to inhibit the proliferation of cancer cells in vitro. For instance, a series of quinoline derivatives with side chains at position 8 showed high to moderate activity against the MDA-MB-231 human breast cancer cell line, with IC50 values ranging from 4.6 to 48.2 μM. nih.gov Another study on novel 2-substituted-4-amino-6-halogenquinolines found that most compounds exhibited good to excellent antiproliferative activity against H-460 (lung), HT-29 (colon), HepG2 (liver), and SGC-7901 (stomach) cancer cell lines, with IC50 values ranging from 0.03 to 4.74 μM. nih.gov

The antiproliferative effects of these compounds are often assessed using the MTT assay, which measures cell viability. neuroquantology.comijper.org The results from these assays help identify lead compounds for further investigation into their specific mechanisms of action. nih.gov

Compound SeriesCancer Cell LineActivity (IC50)Reference
Quinoline derivatives with side chains at position 8MDA-MB-231 (Breast)4.6 - 48.2 µM nih.gov
2-Substituted-4-amino-6-halogenquinolinesH-460 (Lung), HT-29 (Colon), HepG2 (Liver), SGC-7901 (Stomach)0.03 - 4.74 µM nih.gov
5-Bromo-6,8-dimethoxy-quinolineHT29, A549, Hep3B, HeLa, MCF-7Excellent cytotoxicity neuroquantology.com

A key mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. arabjchem.org This can be achieved through various pathways, including the inhibition of anti-apoptotic proteins like survivin. plos.org

Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in many cancers. plos.orgnih.gov Novel survivin inhibitors based on an oxyquinoline scaffold have been designed and synthesized. plos.org These compounds have shown potent anti-proliferative properties, with some analogues exhibiting IC50 values in the nanomolar range. plos.org Mechanistic studies confirmed that these compounds selectively inhibit survivin expression and induce cancer cell apoptosis, as evidenced by the activation of caspases 3/7. plos.org

Furthermore, some quinoline derivatives have been shown to down-regulate the expression of anti-apoptotic genes such as Bcl-2 and Bcl-xL and induce the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. tandfonline.comtandfonline.com

Microtubules, which are polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. nih.gov Several quinoline derivatives have been investigated as tubulin polymerization inhibitors. arabjchem.orgnih.govmdpi.com These compounds often target the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govrsc.org

A series of quinoline derivatives designed as tubulin inhibitors targeting the colchicine binding site demonstrated notable antitumor activity. nih.govrsc.org One particularly potent compound was found to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM. nih.govrsc.org Another study on hybridized quinoline derivatives identified compounds that were effective tubulin polymerization inhibitors, with IC50 values as low as 13.29 μM. researchgate.net These findings highlight the potential of quinoline-based compounds as a class of antimitotic agents for cancer therapy. acs.orgekb.eg

Efficacy against Drug-Resistant Cancer Cell Lines

Derivatives of the quinoline scaffold have demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer, a major obstacle in chemotherapy. Research has focused on developing quinoline-based compounds that can either circumvent or directly inhibit the mechanisms that lead to drug resistance.

One study detailed the development of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives. Among these, compound 6d showed exceptionally high cytotoxicity against a panel of human tumor cell lines, including the drug-resistant KBvin cell line, with GI₅₀ values between 1.5 to 1.7 nM. nih.gov This potency was notably greater than that of the widely used chemotherapy drug paclitaxel, particularly against the resistant cell line. nih.gov Similarly, a series of 4-aroyl-6,7,8-trimethoxyquinolines were synthesized, with compound 11 effectively inhibiting the growth of three human resistant cancer cell lines (KB-vin10, KB-S15, and KB-7D) with IC₅₀ values in the nanomolar range. mdpi.com

Further investigations into novel 5,6,7-trimethoxy quinolines identified compounds 7e and 7f as having potent antiproliferative activity. nih.gov Intriguingly, these compounds exhibited higher cytotoxicity against resistant cancer cell lines (A2780/RCIS and MCF-7/MX) compared to their non-resistant parental cell lines (A2780 and MCF-7). nih.gov Another quinoline derivative, identified as Q-20 , also demonstrated encouraging efficacy in MDR tumor cells, with an IC₅₀ ranging from 1.5 to 3.9 nM, highlighting its potential for treating resistant colon cancer. arabjchem.org The development of P-glycoprotein inhibitors is another strategy, and quinoline derivatives have been explored for their ability to reverse P-glycoprotein-mediated multidrug resistance. nih.gov

Compound/DerivativeDrug-Resistant Cell Line(s)Observed Efficacy (IC₅₀/GI₅₀)Reference
Compound 6d (N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline)KBvin1.5 - 1.7 nM nih.gov
Compound 11 (4-aroyl-6,7,8-trimethoxyquinoline)KB-vin10, KB-S15, KB-7D246 nM, 213 nM, 252 nM mdpi.com
Compound 7e (N-(4-benzoyl phenyl)-trimethoxy quinolin-4-amine)A2780/RCIS, MCF-7/MXPotent cytotoxicity, higher than in parental cells nih.gov
Compound 7f (N-(4-phenoxyphenyl)-trimethoxy quinolin-4-amine)A2780/RCIS, MCF-7/MXPotent cytotoxicity, higher than in parental cells nih.gov
Q-20MDR Colon Cancer Cells1.5 - 3.9 nM arabjchem.org

Anti-Alzheimer's Disease Research: Aβ Aggregation Inhibition and Cholinesterase Inhibition (In Vitro)

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key therapeutic strategy for managing Alzheimer's disease (AD). nih.govsemanticscholar.org Quinoline derivatives have emerged as a promising class of cholinesterase inhibitors. In vitro studies have confirmed that the 4-aminoquinoline core is a potent scaffold for AChE inhibition. peerj.com

The substitution pattern on the quinoline ring plays a critical role in the inhibitory activity. A study on hybrid quinoline-thiosemicarbazone therapeutics found that the presence of a methoxy (B1213986) substituent at the 6-position was crucial for enhancing in vitro inhibitory properties against AChE. mdpi.com The lead compound from this series, 5b , which contains the 6-methoxy group, exhibited an IC₅₀ value of 0.12 µM, making it five times more potent than the standard drug galantamine (IC₅₀ = 0.62 µM). mdpi.com Molecular docking studies supported these findings, showing that the 6-methoxy group contributes to a better binding orientation within the active site of the enzyme. mdpi.com Another study synthesized lupinine (B175516) triazole derivatives, with compound 15 showing the most potent AChE inhibitory activity, functioning as a mixed-type inhibitor. nih.gov

Compound/DerivativeTarget EnzymeInhibitory Activity (IC₅₀)Reference
Compound 07 (4-aminoquinoline derivative)AChE90.59 ± 0.28% inhibition at 10 µM peerj.com
Compound 5b (Quinoline-thiosemicarbazone with 6-methoxy group)AChE0.12 ± 0.02 µM mdpi.com
Compound 5a (Quinoline-thiosemicarbazone without 6-methoxy group)AChE2.95 ± 0.24 µM mdpi.com
Galantamine (Standard Drug)AChE0.62 ± 0.01 µM mdpi.com
Compound 15 (Lupinine triazole derivative)AChEMixed-type inhibitor, most potent in its series nih.gov

HIV Latency Reactivation Studies (In Vitro)

A significant barrier to curing HIV is the virus's ability to enter a dormant state known as latency. mdpi.com The "shock and kill" strategy aims to reactivate this latent virus, making the infected cells visible to the immune system and antiviral drugs. rsc.org Quinoline derivatives have been identified as promising latency-reversing agents (LRAs). rsc.orgrsc.org

One notable compound, 8-methoxy-6-methylquinolin-4-ol (MMQO) , has been shown to reactivate latent HIV-1 in various cellular models, particularly when combined with other LRAs like TNF-α. nih.govnih.gov MMQO works by activating the Jun N-terminal protein kinase (JNK) pathway and enhancing T-cell receptor (TCR)/CD3 stimulation, which in turn activates the NF-κB and ERK pathways crucial for HIV promoter activation. nih.gov An important feature of MMQO is that it reactivates the virus with lower toxicity and without causing global T-cell activation, a common side effect of other potent LRAs. mdpi.comnih.gov

Another line of research has focused on analogues of the 2-methylquinoline (B7769805) derivative antiviral 6 (AV6) . rsc.orgrsc.org Scientists designed and synthesized AV6 derivatives with a dual mechanism of action. Compounds 12c and 12d were identified as excellent LRAs that not only inhibit histone deacetylases (HDACs) but also activate the nuclear factor of activated T-cells (NFAT), both of which are required for the expression of early HIV-1 genes. rsc.orgrsc.org These compounds were also found to reactivate HIV-1 transcription by releasing the positive transcription elongation factor b (P-TEFb) from its inactive state. rsc.orgrsc.org

Molecular Mechanisms of Action (In Vitro/In Silico)

The diverse biological effects of 4-methoxy-2-methylquinolin-6-amine and its derivatives stem from their ability to interact with multiple molecular targets and modulate various cellular processes.

The quinoline scaffold has proven to be a versatile template for designing inhibitors of several key enzyme families.

Histone Deacetylases (HDACs): As mentioned previously, certain quinoline derivatives, such as the AV6 analogues 12c and 12d , function as HDAC inhibitors, which is a key part of their mechanism for reactivating latent HIV. rsc.orgrsc.org The combination of HDAC inhibitors with other agents has also shown synergistic effects in treating cancers like myeloma. nih.gov

Kinases: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making its components attractive drug targets. mdpi.com Phenylsulfonylurea derivatives incorporating a 4-aminoquinoline structure have been designed as dual inhibitors of PI3K and mTOR, showing antiproliferative activity against tumor cells. mdpi.com

Topoisomerases: Topoisomerases are essential enzymes that manage DNA topology and are validated targets for anticancer drugs. nih.gov Quinoline derivatives, such as the natural alkaloid camptothecin, are known to inhibit topoisomerase I. nih.gov This inhibition stabilizes the enzyme-DNA complex, leading to lethal DNA strand breaks and cell death. nih.gov

DNA Gyrase: Quinolones, a related class of antibacterials, function by inhibiting DNA gyrase and topoisomerase IV. mdpi.com They stabilize the enzyme-DNA cleavage complex, preventing DNA religation and leading to bacterial cell death. mdpi.com This mechanism highlights a potential area of investigation for quinoline derivatives as well.

Several studies suggest that quinoline derivatives can directly interact with DNA, primarily through intercalation. mdpi.comresearchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. researchgate.netucc.ie This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects.

UV-visible spectroscopy studies of copper(II) complexes with 2-oxo-quinoline-3-carbaldehyde Schiff-bases showed a hypochromic effect (decrease in absorbance) upon the addition of DNA. researchgate.net This spectral change is a classic indicator of intercalation, suggesting a strong stacking interaction between the quinoline structure and the DNA base pairs. researchgate.net The mechanism of DNA gyrase inhibition by quinolones also involves the intercalation of the drug at the DNA-cleavage site. mdpi.com The planar, aromatic nature of the quinoline ring system is well-suited for this type of interaction.

Beyond direct enzyme inhibition, quinoline derivatives modulate key signaling pathways that control cell fate.

PI3K/Akt/mTOR Pathway: This pathway is central to cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers and is also implicated in HIV latency. mdpi.commdpi.comnih.gov Quinoline-based compounds have been shown to inhibit this pathway, contributing to their anticancer effects. mdpi.comsemanticscholar.org For instance, silencing of CDC25, a target of some inhibitors, can block the activation of Akt. semanticscholar.org

Nur77 Signaling: The orphan nuclear receptor Nur77 (also known as TR3 or NR4A1) is a critical regulator of cell apoptosis, proliferation, and inflammation. tandfonline.combohrium.com Several quinoline-based derivatives have been identified as potent Nur77 modulators. tandfonline.comsemanticscholar.org For example, compound 10g ((E)-5-((8-methoxy-2-methylquinolin-4-yl)amino)-N'-(4-(methylthio) benzylidene)-1H-indole-2-carbohydrazide) was found to upregulate Nur77 expression and promote its translocation from the nucleus to the cytoplasm/mitochondria. tandfonline.comsemanticscholar.org This translocation can trigger apoptosis by allowing Nur77 to interact with other proteins like Bcl-2, thus converting it from a pro-survival to a pro-apoptotic factor. mdpi.com These findings position Nur77 modulators as a promising therapeutic approach for various cancers, including hepatocellular carcinoma. tandfonline.com

Vii. Electrochemical Characterization and Applications

Voltammetric and Polarographic Investigations of Redox Behavior

Studies on 4-amino-2-methylquinoline, a close structural analog of the target compound, have been conducted at mercury electrodes in buffered solutions across a wide pH range (2-11.5). researchgate.net The electrochemical reduction of Schiff bases derived from 4-amino-2-methylquinoline (also known as 4-aminoquinaldine) has been investigated using DC polarography and cyclic voltammetry. researchgate.net For some derivatives, the polarograms show two distinct reduction waves of nearly equal height in the pH range of 7-10, which are attributed to the stepwise two-electron reduction of the azomethine (-CH=N-) center and the -N=C- bond within the quinoline (B57606) ring. researchgate.net However, for other derivatives, a single four-electron wave is observed, suggesting a concerted reduction of both centers. researchgate.net At pH values above 10, a single two-electron wave corresponding to the reduction of only the azomethine group is typically seen. researchgate.net

The electrochemical behavior is highly dependent on the pH of the medium, with reduction peaks shifting to more negative potentials as the pH increases, indicating the involvement of protons in the electrode reaction. journalcsij.com The nature of the substituents on the quinoline ring also plays a crucial role. Electron-donating groups, such as the methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups in 4-Methoxy-2-methylquinolin-6-amine, are expected to increase the electron density of the quinoline system, making reduction more difficult (i.e., occur at more negative potentials) compared to unsubstituted quinoline. Conversely, electron-withdrawing groups make the quinoline ring easier to reduce. researchgate.net

Table 1: Voltammetric and Polarographic Data for Related Quinoline Derivatives

Compound/Derivative Technique Medium/Conditions Observed Redox Events Reference
Azo-derivatives of 4-amino-2-methylquinoline DC-Polarography, Cyclic Voltammetry B-R universal buffer (pH 2-11.5), 40% ethanol (B145695) Cathodic peaks representing the reduction of the azo center. researchgate.net researchgate.net
Schiff bases of 4-aminoquinaldine DC-Polarography, Cyclic Voltammetry Britton-Robinson buffers (pH 2-11), 10% DMF Two 2-electron waves (pH 7-10) or a single 4-electron wave, corresponding to reduction of azomethine and quinoline -N=C- centers. researchgate.net researchgate.net
1-phenylazo-2-naphthol (Sudan I) SWV, DPP, DCP, CV Aqueous and ethanolic Britton-Robinson buffer Reduction of the azo group to an amino group; peak potentials shift with pH. journalcsij.com journalcsij.com

Controlled-Potential Coulometry for Electron Transfer Stoichiometry

Controlled-potential coulometry is an essential technique for determining the total number of electrons (n) transferred in an electrode reaction. researchgate.net This method involves the exhaustive electrolysis of a known amount of the analyte at a constant potential, corresponding to the plateau of a voltammetric wave, while measuring the total charge (Q) consumed. libretexts.orglibretexts.org

For azo-derivatives of 4-amino-2-methylquinoline, controlled-potential coulometry has been used to determine the total number of electrons involved in the reduction process. researchgate.net For instance, the reduction of a nitro-substituted derivative was found to be an eight-electron process, leading to the formation of a hydroxylamine (B1172632) group. researchgate.net In the study of Schiff bases derived from 4-aminoquinaldine, coulometry helps to confirm the number of electrons for the observed polarographic waves, distinguishing between two-electron and four-electron reduction pathways under different pH conditions. researchgate.net

The general principle of controlled-potential coulometry is based on Faraday's law, where the total charge passed is directly proportional to the moles of the reactant consumed. researchgate.net This technique is crucial for corroborating the mechanisms proposed from voltammetric data. For example, the six-electron reduction of a nitro group to a primary amine is a well-established reaction that can be quantified using this method. libretexts.org

Table 2: Coulometric Data for Reduction of Related Functional Groups

Functional Group/Compound Type n-value (electrons per molecule) Product Technique Reference
Azo Group (-N=N-) 4 Two Amino Groups (-NH₂) Polarography, Voltammetry journalcsij.com
Nitro Group (-NO₂) 6 Primary Amine (-NH₂) Controlled-Potential Coulometry libretexts.org
Nitro-Azo Derivative of 4-amino-2-methylquinoline 8 Hydroxylamine and reduced azo center Controlled-Potential Coulometry researchgate.net

Elucidation of Electrode Reaction Mechanisms and Pathways

The elucidation of electrode reaction mechanisms combines data from voltammetry and coulometry to propose a step-by-step pathway for the observed redox process. journalcsij.com For quinoline derivatives, the reduction mechanism often involves the initial transfer of an electron to form a radical anion, which can then undergo further reactions such as protonation and subsequent electron transfers. researchgate.net

Based on studies of related 4-aminoquinoline (B48711) derivatives, the electrochemical reduction pathway is highly sensitive to pH. researchgate.netresearchgate.net

In acidic to neutral media (pH < 7): The quinoline nitrogen is protonated. The reduction likely involves the protonated form of the molecule.

In neutral to moderately alkaline media (pH 7-10): For Schiff base derivatives of 4-aminoquinaldine, the reduction can proceed via two, two-electron steps or a single, four-electron step, indicating the reduction of both the external imine bond and the internal C=N bond of the quinoline ring. researchgate.net The proposed mechanism often involves a slow initial electron transfer followed by a fast chemical reaction (EC mechanism). researchgate.net

In strongly alkaline media (pH > 10): The reduction is often simplified, with only the most easily reducible group, such as an external azomethine bond, being hydrogenated in a two-electron process. researchgate.net

The presence of the methoxy and amino groups on the this compound backbone would influence the electron density and the protonation equilibria, thereby affecting the specific potentials and pH ranges for these mechanistic pathways.

Electrochemical Band Gap Analysis (if applicable to specific derivatives)

The electrochemical band gap (E_g) is a crucial parameter for organic semiconductors and can be estimated from electrochemical data. It corresponds to the difference between the onset oxidation potential (E_ox) and the onset reduction potential (E_red) of the material. These potentials are often correlated with the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.

E_g ≈ E_LUMO - E_HOMO ≈ e(E_ox - E_red)

Density Functional Theory (DFT) calculations are frequently employed to complement experimental findings. nih.govbioline.org.brias.ac.in These theoretical studies can predict the HOMO-LUMO energy gap (ΔE), which correlates with the electrochemical band gap. A smaller energy gap generally implies higher reactivity and easier electronic excitation. nih.govbioline.org.br For quinoline derivatives, the band gap can be tuned for specific applications, such as in organic photovoltaics, by carefully selecting the substituents on the quinoline scaffold. d-nb.info

Table 3: Principles of Electrochemical Band Gap Analysis

Parameter Determination Method Significance Related Concepts
Onset Oxidation Potential (E_ox) Cyclic Voltammetry (CV) Correlates with HOMO energy level Ionization Potential
Onset Reduction Potential (E_red) Cyclic Voltammetry (CV) Correlates with LUMO energy level Electron Affinity
Electrochemical Band Gap (E_g) E_g ≈ e(E_ox - E_red) Energy difference between HOMO and LUMO; indicates electronic properties Optical Band Gap, Chemical Reactivity

Ix. Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes and Reaction Methodologies

The synthesis of quinoline (B57606) derivatives is a well-established field, yet there remains a continuous drive for more efficient, sustainable, and versatile methodologies. Future research concerning 4-Methoxy-2-methylquinolin-6-amine will likely focus on the development of novel synthetic pathways that offer improved yields, reduced reaction times, and greater functional group tolerance.

Recent advancements in synthetic chemistry have highlighted several promising avenues. For instance, microwave-assisted organic synthesis has been shown to accelerate the preparation of 4-aminoquinoline (B48711) derivatives, offering significantly reduced reaction times from hours to minutes and yielding products with high purity. mdpi.com The application of such techniques to the synthesis of this compound could streamline its production.

Furthermore, the use of various cyclization agents and catalytic systems presents another area for exploration. While traditional methods like the Conrad-Limpach synthesis are effective, newer approaches employing catalysts such as cobalt or silver for C-H bond activation and annulation reactions are emerging. mdpi.com These methods could provide more direct and atom-economical routes to the quinoline core. The exploration of superacids as both the reaction medium and catalyst has also shown efficiency in constructing quinoline scaffolds. mdpi.com

A summary of potential synthetic strategies for exploration is presented in the table below:

MethodologyPotential AdvantagesRelevant Research on Quinoline Derivatives
Microwave-Assisted SynthesisRapid reaction times, improved yields, higher purityDemonstrated effectiveness in synthesizing 4-aminoquinoline derivatives. mdpi.com
Catalytic C-H ActivationHigh atom economy, direct functionalizationCobalt- and silver-catalyzed cyclizations have been developed for quinoline synthesis. mdpi.com
Superacid CatalysisHigh efficiency, broad functional group compatibilityTrifluoromethanesulfonic acid has been used for the condensation of aromatic amines with α,β-unsaturated carbonyl compounds. mdpi.com
Oxidative AnnulationNovel bond formations, diverse starting materialsSilver-promoted oxidative cascade reactions of N-aryl-3-alkylideneazetidines have been reported. mdpi.com

Future work should focus on adapting these modern synthetic strategies to the specific synthesis of this compound, potentially leading to more scalable and environmentally friendly production processes.

Design and Synthesis of Multi-Targeted Quinoline Derivatives

The concept of multi-target drugs has gained significant traction in medicinal chemistry as a promising approach to address complex diseases with multifactorial progression. The this compound scaffold is an excellent starting point for the design and synthesis of derivatives that can modulate multiple biological targets simultaneously.

The quinoline ring system is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. crimsonpublishers.com For example, various 4-aminoquinoline derivatives have been investigated as antimalarial agents, with research focusing on hybrid molecules that can overcome drug resistance. nih.gov By strategically modifying the substituents on the this compound core, it may be possible to design novel compounds with dual or multiple activities.

One promising direction is the development of hybrid compounds that combine the quinoline scaffold with other pharmacophores. For instance, the conjugation of 4-aminoquinolines with pyrano[2,3-c]pyrazole moieties has yielded hybrids with potent antimalarial activity. nih.gov Similarly, the introduction of substituents known to inhibit specific enzymes could lead to multi-target agents for diseases like cancer or neurodegenerative disorders. Structure-activity relationship (SAR) studies on quinoline-based anticancer drugs have shown that the presence of methoxy (B1213986) groups can enhance antitumor activity. orientjchem.org

The following table outlines potential multi-target therapeutic areas for derivatives of this compound:

Therapeutic AreaPotential TargetsDesign Strategy
MalariaPlasmodium falciparum lactate (B86563) dehydrogenase (pfLDH), heme detoxificationHybridization with other antimalarial pharmacophores. nih.govrjptonline.org
CancerKinases, topoisomerases, tubulinIntroduction of substituents known to inhibit cancer-related enzymes. orientjchem.org
Bacterial InfectionsDNA gyrase, topoisomerase IV, Penicillin-Binding Proteins (PBPs)Modification of the quinoline core to enhance antibacterial efficacy. mdpi.com
Neurodegenerative DiseasesMonoamine oxidase (MAO), cholinesterasesDesign of derivatives that can cross the blood-brain barrier and interact with relevant enzymes.

Future research in this area will involve the rational design of novel derivatives, guided by computational modeling and a deep understanding of the structure-activity relationships of quinoline compounds.

Advanced In Vitro and In Silico Studies for Mechanism Deconvolution

Understanding the precise molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For this compound and its future derivatives, advanced in vitro and in silico studies will be indispensable for elucidating their mechanisms of action.

In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for predicting the binding modes and affinities of small molecules to their biological targets. iscientific.orgijprajournal.com These computational methods can provide valuable insights into the potential protein targets of this compound and guide the design of more potent and selective analogues. For example, docking studies of 4-aminoquinoline derivatives have been used to investigate their interactions with the active sites of proteins like Plasmodium falciparum dihydrofolate reductase (PfDHFR) and Penicillin-Binding Protein 2a (PBP2a). mdpi.comugm.ac.id

These computational predictions can then be validated through a variety of in vitro assays. Techniques such as enzyme inhibition assays, cell-based reporter assays, and various spectroscopic methods can confirm the biological activity and target engagement of the synthesized compounds. For instance, if in silico studies suggest that a derivative of this compound targets a specific kinase, its inhibitory activity can be quantified using an in vitro kinase assay.

The integration of computational and experimental approaches is summarized below:

Study TypeTechniquesPurpose
In Silico Molecular Docking, 3D-QSAR, ADMET PredictionIdentify potential biological targets, predict binding modes, and evaluate drug-likeness. rjptonline.orgiscientific.orgijprajournal.comugm.ac.idmbimph.comresearchgate.net
In Vitro Enzyme Inhibition Assays, Cell Viability Assays, Gene Expression Analysis, Spectroscopic AnalysisValidate computational predictions, determine biological activity, and elucidate the mechanism of action at a cellular level. mdpi.com

By employing a synergistic approach that combines computational modeling with experimental validation, researchers can efficiently deconvolute the complex mechanisms of action of novel quinoline derivatives, paving the way for their rational optimization as therapeutic agents.

Development of Quinoline-Based Probes for Biological Systems

The inherent fluorescence properties of the quinoline scaffold make it an attractive platform for the development of molecular probes for biological imaging and sensing. crimsonpublishers.comcrimsonpublishers.com Future research can focus on functionalizing this compound to create novel probes for detecting specific analytes or visualizing biological processes within living systems.

Quinoline-based fluorescent probes have been successfully developed for a variety of applications, including the detection of metal ions, the imaging of lipid droplets, and the monitoring of intracellular pH. crimsonpublishers.comresearchgate.net The design of these probes often involves the strategic incorporation of recognition moieties that can selectively interact with the target analyte, leading to a change in the fluorescence properties of the quinoline core.

For example, a quinoline-based dye has been synthesized for use as a chemosensor for Cu²⁺ and Zn²⁺ ions. tandfonline.com Another study reported the development of quinoline-based fluorescent probes for the sequential detection of Cu²⁺ and S²⁻ ions in biological systems. nih.gov The amine group at the 6-position of this compound provides a convenient handle for the attachment of various recognition units, allowing for the development of a wide range of selective probes.

Potential applications for probes derived from this compound are outlined in the table below:

Probe TypeTarget Analyte/ProcessDesign Principle
ChemosensorsMetal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺)Attachment of a metal-chelating group to the amine functionality. tandfonline.comarabjchem.org
Bioimaging ProbesSpecific organelles (e.g., mitochondria, lysosomes), reactive oxygen species (ROS)Incorporation of targeting moieties or ROS-reactive groups. crimsonpublishers.comcrimsonpublishers.com
pH SensorsIntracellular pH changesDesign of probes where protonation/deprotonation affects the intramolecular charge transfer (ICT) process.
Fluorescent StainsCellular components (e.g., lipid droplets)Exploiting the lipophilic nature of the quinoline scaffold. crimsonpublishers.com

The development of such probes would not only expand the utility of this compound but also provide valuable tools for fundamental biological research and diagnostics.

Expansion into Emerging Material Science Applications

Beyond its biological potential, the unique electronic and photophysical properties of the quinoline scaffold make it a promising candidate for applications in materials science. Future research should explore the potential of this compound and its derivatives in the development of advanced materials.

One particularly promising area is the field of organic electronics, specifically in the development of organic light-emitting diodes (OLEDs). Quinoline derivatives have been investigated as fluorescent materials for the emissive layer in OLED devices. ingentaconnect.comindexacademicdocs.orgresearchgate.netgoogle.com The methoxy group on the this compound backbone can act as an electron-donating group, which can be beneficial for tuning the optoelectronic properties of the material. By synthesizing polymers or dendrimers incorporating the this compound unit, it may be possible to create novel materials with enhanced charge transport and emission characteristics.

Another potential application lies in the development of liquid crystals. Fluorinated quinolines have been explored for their use in liquid crystal displays (LCDs), where their chemical properties can enhance display performance. While the target compound is not fluorinated, the principle of using substituted quinolines in liquid crystal formulations is established.

Furthermore, the study of methoxy-substituted quinolines for their thermal and optical properties is an active area of research. uc3m.es The influence of thermal treatment on the structural and optical properties of methoxy-substituted diphenyl quinoline has been investigated, providing a basis for exploring similar properties in this compound. uc3m.es Methoxy-substituted quinolines have also been studied in the context of reversible hydrogen storage, suggesting a potential role in energy applications. researchgate.net

Emerging material science applications for this compound are summarized below:

Application AreaPotential Role of the CompoundRelevant Research
Organic Light-Emitting Diodes (OLEDs)Emissive layer material, host material for phosphorescent dopantsQuinoline derivatives have been successfully used in OLEDs. ingentaconnect.comindexacademicdocs.orgresearchgate.netgoogle.com
Liquid CrystalsComponent of liquid crystal mixturesFluorinated quinolines have shown promise in this area.
Organic Photovoltaics (OPVs)Electron donor or acceptor materialThe electronic properties of the quinoline core can be tuned for photovoltaic applications.
Hydrogen StorageAs a liquid organic hydrogen carrier (LOHC)Methoxy-substituted quinolines have been investigated for their thermodynamic properties related to hydrogen storage. researchgate.net

The exploration of these material science applications could lead to the development of high-performance electronic devices and advanced energy storage solutions based on the versatile this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxy-2-methylquinolin-6-amine, and what factors influence reaction yields?

  • Methodological Answer : A typical synthetic approach involves nucleophilic substitution or condensation reactions. For example, fluoroethanol or morpholinoethanol derivatives can react with a quinoline precursor under basic conditions (e.g., NaH in DMF) to introduce methoxy and methyl groups . Reaction yields are influenced by solvent polarity, temperature control (room temperature vs. reflux), and the steric/electronic effects of substituents. Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted intermediates or regioisomers.

Q. What spectroscopic techniques are optimal for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm the positions of methoxy, methyl, and amine groups by analyzing chemical shifts and coupling patterns.
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretching for amines, C-O for methoxy).
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures purity (>95%) and detects trace impurities .

Q. What are the key considerations when designing in vitro assays to evaluate the antimicrobial potential of this compound?

  • Methodological Answer :

  • Strain Selection : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains to assess broad-spectrum activity.
  • Concentration Range : Test serial dilutions (e.g., 0.1–100 µM) to determine minimum inhibitory concentration (MIC).
  • Controls : Include positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO).
  • Mechanistic Studies : Combine with time-kill assays or fluorescence microscopy to evaluate membrane disruption or intracellular targets .

Advanced Research Questions

Q. How can computational methods like retrosynthetic analysis aid in designing novel synthetic pathways for this compound?

  • Methodological Answer : AI-driven retrosynthesis tools (e.g., Template_relevance models) leverage reaction databases (Reaxys, Pistachio) to predict feasible routes. For example, prioritizing reactions with high atom economy (e.g., Buchwald-Hartwig amination for amine introduction) or identifying underutilized precursors (e.g., substituted quinoline intermediates). Validation via density functional theory (DFT) calculations can assess transition-state energetics and regioselectivity .

Q. How to address discrepancies in reported biological activities of quinolin-6-amine derivatives across different studies?

  • Methodological Answer :

  • Standardization : Ensure consistent assay conditions (e.g., pH, serum content) to minimize variability.
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or degradation.
  • Meta-Analysis : Compare IC50_{50} values across studies using statistical tools (e.g., ANOVA) to identify outliers or trends linked to substituent modifications (e.g., methoxy vs. ethoxy groups) .

Q. What strategies can be employed to modify the quinoline scaffold to enhance pharmacokinetic properties without compromising bioactivity?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked morpholino) to improve solubility and oral bioavailability.
  • Halogenation : Substitute methoxy with electron-withdrawing groups (e.g., Cl) to enhance metabolic stability.
  • Hybrid Molecules : Conjugate with known pharmacophores (e.g., pyrimidine rings) via click chemistry to target multiple pathways .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the anticancer efficacy of this compound derivatives in cell-line studies?

  • Methodological Answer :

  • Dose-Response Validation : Replicate studies using identical cell lines (e.g., MCF-7 breast cancer) and culture conditions.
  • Mechanistic Profiling : Conduct transcriptomic analysis (RNA-seq) to identify differentially expressed genes/pathways (e.g., apoptosis vs. autophagy).
  • Synergy Testing : Evaluate combinatorial effects with standard chemotherapeutics (e.g., doxorubicin) to clarify additive vs. antagonistic interactions .

Experimental Design Considerations

Q. What in vivo models are suitable for assessing the neuroprotective potential of this compound?

  • Methodological Answer :

  • Rodent Models : Use MPTP-induced Parkinson’s disease models in mice to evaluate dopamine neuron preservation.
  • Dosing Regimen : Administer intraperitoneally (5–20 mg/kg/day) with pharmacokinetic monitoring (plasma half-life, brain penetration).
  • Biomarkers : Measure glial fibrillary acidic protein (GFAP) and TNF-α levels in cerebrospinal fluid to quantify neuroinflammation reduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.